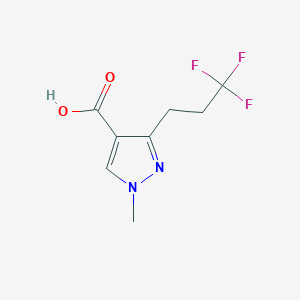
2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyrazin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyrazin-2-yl)acetamide, also known as PI-103, is a potent inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. It was first discovered in 2005 and has since been extensively studied for its potential applications in cancer therapy.
Wirkmechanismus
2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyrazin-2-yl)acetamide works by inhibiting the PI3K/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. By inhibiting this pathway, 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyrazin-2-yl)acetamide induces apoptosis in cancer cells and inhibits tumor growth.
Biochemical and Physiological Effects:
2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyrazin-2-yl)acetamide has been shown to have a number of biochemical and physiological effects. It inhibits the phosphorylation of Akt, a downstream target of PI3K, and inhibits the phosphorylation of mTOR, a key regulator of protein synthesis. It also inhibits the phosphorylation of S6K1, which is involved in cell cycle regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyrazin-2-yl)acetamide is its potency and specificity for the PI3K/mTOR pathway. It has been shown to be effective in a variety of cancer cell lines and animal models of cancer. However, one limitation is its potential toxicity, as it can also inhibit other signaling pathways that are important for normal cellular function.
Zukünftige Richtungen
There are several future directions for research on 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyrazin-2-yl)acetamide. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the development of 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyrazin-2-yl)acetamide analogs with improved potency and specificity for the PI3K/mTOR pathway. Finally, there is interest in exploring the potential applications of 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyrazin-2-yl)acetamide in other diseases, such as diabetes and neurodegenerative disorders.
Synthesemethoden
The synthesis of 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyrazin-2-yl)acetamide involves several steps, including the condensation of 2-aminopyrazine with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with 6-bromo-3-(1H-indol-1-yl)pyridazine. The final step involves the reaction of the intermediate with pyrazin-2-amine to yield 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyrazin-2-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyrazin-2-yl)acetamide has been extensively studied for its potential applications in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in a variety of cancer cell lines, including breast, prostate, and glioma. It has also been shown to inhibit tumor growth in animal models of cancer.
Eigenschaften
IUPAC Name |
2-(3-indol-1-yl-6-oxopyridazin-1-yl)-N-pyrazin-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c25-17(21-15-11-19-8-9-20-15)12-24-18(26)6-5-16(22-24)23-10-7-13-3-1-2-4-14(13)23/h1-11H,12H2,(H,20,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJZYJLGOFCXNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=NN(C(=O)C=C3)CC(=O)NC4=NC=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyrazin-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2378194.png)
![N-[4-({[4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}amino)phenyl]-2-furamide](/img/structure/B2378195.png)
![3-benzyl-7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2378198.png)
![N-(4-acetamidophenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2378200.png)

![3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid](/img/structure/B2378205.png)

![(2R,4R,6S)-1-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid](/img/structure/B2378207.png)


![2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2378212.png)

![8-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2378215.png)